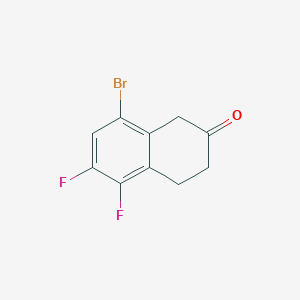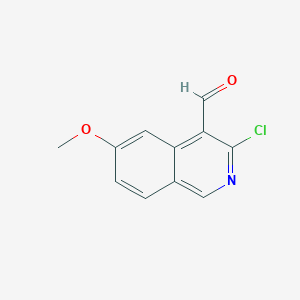
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of isoquinoline, characterized by the presence of a chloro group at the third position, a methoxy group at the sixth position, and an aldehyde group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: The isoquinoline undergoes chlorination to introduce the chloro group at the third position.
Formylation: Finally, the aldehyde group is introduced at the fourth position through a formylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Chloro-6-methoxyisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-6-methoxyisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-methoxyisoquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
3-Chloro-6-methoxyisoquinoline: Lacks the aldehyde group at the fourth position.
6-Methoxyisoquinoline-4-carbaldehyde: Lacks the chloro group at the third position.
3-Chloroisoquinoline-4-carbaldehyde: Lacks the methoxy group at the sixth position.
Uniqueness: 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, methoxy, and aldehyde groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-chloro-6-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-8-3-2-7-5-13-11(12)10(6-14)9(7)4-8/h2-6H,1H3 |
InChI Key |
OCOLRLWLIJQFKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NC=C2C=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


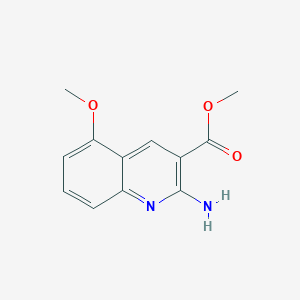
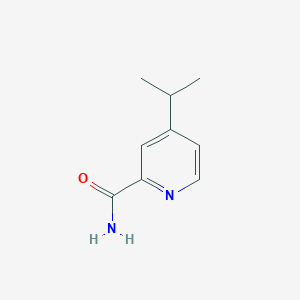
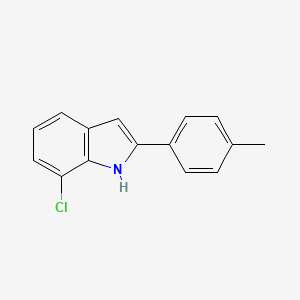
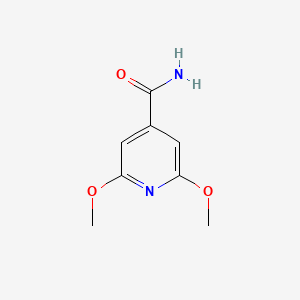
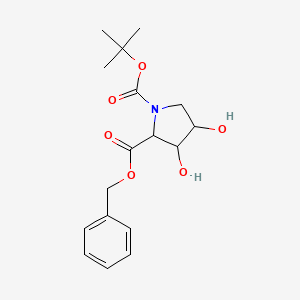
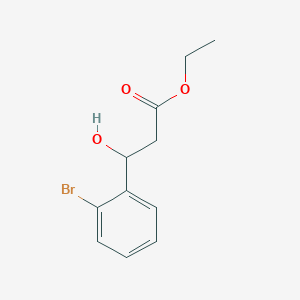
![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)
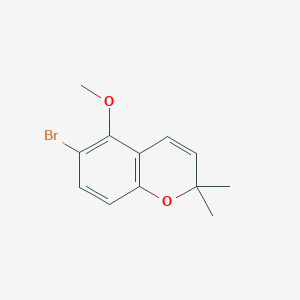
![2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13671909.png)
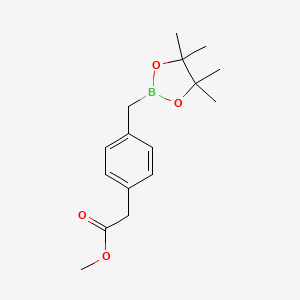
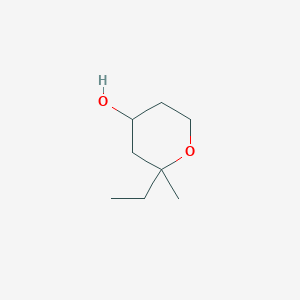
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13671923.png)

